3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dimethoxy groups and a tetrahydrobenzo[f][1,4]oxazepin-7-yl moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzamide core: This can be achieved through the reaction of 3,5-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Construction of the tetrahydrobenzo[f][1,4]oxazepin-7-yl moiety: This involves cyclization reactions, often using reagents like phosphorus oxychloride or other cyclizing agents.
Coupling of the two fragments: The final step involves coupling the benzamide core with the tetrahydrobenzo[f][1,4]oxazepin-7-yl moiety under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and stringent purification protocols to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydroxylated benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the tetrahydrobenzo[f][1,4]oxazepin-7-yl moiety, resulting in different chemical properties.
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide:
Uniqueness
3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3,5-Dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on existing research.
Chemical Structure and Properties
The compound features a benzamide core with methoxy substitutions and a benzoxazepin moiety. Its molecular formula is C19H20N2O5, and it has a molecular weight of 344.37 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C19H20N2O5 |
Molecular Weight | 344.37 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the condensation of appropriate benzoic acid derivatives with amine precursors to form the benzamide structure. Subsequent cyclization introduces the benzoxazepin ring system. Reaction conditions often require specific catalysts and controlled temperatures to optimize yield and purity.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs demonstrate selective activity against breast cancer cell lines (e.g., MCF-7), with IC50 values ranging from 1.2 µM to 5.3 µM depending on the substituents present on the aromatic rings .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. The methoxy groups are believed to enhance lipophilicity and facilitate cellular uptake, while the benzoxazepin moiety may play a role in modulating signaling pathways associated with cancer progression.
Study 1: Antiproliferative Activity
A recent study evaluated various derivatives of benzamide compounds for their antiproliferative effects. The most promising derivatives displayed significant activity against the MCF-7 cell line with IC50 values indicating strong potential for further development as anticancer agents .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of structurally related compounds. The results showed that certain derivatives exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentration (MIC) values around 8 µM .
Properties
IUPAC Name |
3,5-dimethoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-13-7-11(8-14(10-13)24-2)17(21)20-12-3-4-16-15(9-12)18(22)19-5-6-25-16/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZMNQWCJGIDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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